molecular formula C30H52O3 B14288320 2-(4-Hydroxyphenyl)ethyl docosanoate CAS No. 125003-12-5

2-(4-Hydroxyphenyl)ethyl docosanoate

Cat. No.: B14288320
CAS No.: 125003-12-5
M. Wt: 460.7 g/mol
InChI Key: KFEVDPWXEVUUMW-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)ethyl docosanoate is an ester compound formed from the reaction between 4-hydroxyphenylethanol and docosanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)ethyl docosanoate typically involves the esterification reaction between 4-hydroxyphenylethanol and docosanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)ethyl docosanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying esterification and other organic reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)ethyl docosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The ester group can also undergo hydrolysis to release the active components, which can then exert their effects on target cells and tissues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)ethyl palmitate
  • 2-(4-Hydroxyphenyl)ethyl stearate
  • 2-(4-Hydroxyphenyl)ethyl oleate

Uniqueness

2-(4-Hydroxyphenyl)ethyl docosanoate is unique due to its long-chain docosanoic acid moiety, which imparts specific physical and chemical properties. This compound’s unique structure allows it to interact differently with biological systems compared to its shorter-chain analogs, potentially leading to distinct biological activities and applications.

Properties

CAS No.

125003-12-5

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl docosanoate

InChI

InChI=1S/C30H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(32)33-27-26-28-22-24-29(31)25-23-28/h22-25,31H,2-21,26-27H2,1H3

InChI Key

KFEVDPWXEVUUMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O

Origin of Product

United States

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